DSPE-PEG-Maleimide

Description

BenchChem offers high-quality DSPE-PEG-Maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-PEG-Maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H97N3NaO14P |

|---|---|

Molecular Weight |

1066.3 g/mol |

IUPAC Name |

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate |

InChI |

InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1 |

InChI Key |

RCFAZCYOANIKLN-AKZQISGYSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Application of DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that has become indispensable in the field of drug delivery, particularly for the development of targeted nanoparticles and liposomes. Its modular structure allows for the stable encapsulation of therapeutic agents, prolonged systemic circulation, and specific targeting to tissues or cells of interest. This guide provides a detailed examination of its core structure, physicochemical properties, and common experimental applications.

Core Molecular Structure

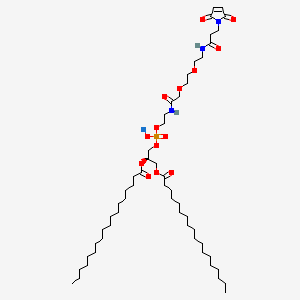

DSPE-PEG-Maleimide is an amphiphilic block copolymer composed of three distinct chemical entities: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a polyethylene (B3416737) glycol (PEG) linker, and a terminal maleimide (B117702) group.[1][2]

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a saturated phospholipid that serves as the hydrophobic anchor of the molecule.[3] It consists of a glycerol (B35011) backbone, two stearic acid (C18:0) fatty acid chains, and a phosphoethanolamine headgroup.[4][5] The DSPE component allows the conjugate to be stably inserted into the lipid bilayer of liposomes or the hydrophobic core of micelles and nanoparticles.[6]

-

PEG (Polyethylene Glycol): This is a hydrophilic and biocompatible polymer chain represented by the structure H−(O−CH2−CH2)n−OH.[7][8][9][10][11] In DSPE-PEG-Maleimide, the PEG chain acts as a flexible spacer, extending from the nanoparticle surface. This "PEGylation" creates a hydrophilic shield that sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and significantly extending the circulation half-life of the nanoparticle carrier.[1][2] The length of the PEG chain can be varied, with molecular weights such as 2000 Da (PEG2000) being commonly used.[12][13]

-

Maleimide: This is a reactive functional group at the distal end of the PEG chain. The maleimide group is a cyclic imide with the formula H2C2(CO)2NH.[14][15] It specifically and efficiently reacts with sulfhydryl (thiol, -SH) groups, which are present in the cysteine residues of proteins and peptides.[2][6] This reaction, typically a Michael addition, forms a stable thioether bond, enabling the covalent conjugation of targeting ligands such as antibodies, antibody fragments, peptides, or aptamers to the surface of the nanoparticle.[6][12][16]

The logical relationship of these components is visualized below. The DSPE moiety anchors the molecule into a lipid-based nanoparticle, while the PEG chain provides a "stealth" characteristic and extends the reactive maleimide group into the surrounding environment for conjugation.

Physicochemical Properties

The properties of DSPE-PEG-Maleimide are dependent on the molecular weight of the PEG linker. The table below summarizes key quantitative data for a common variant, DSPE-PEG(2000)-Maleimide.

| Property | Value | Source(s) |

| CAS Number | 474922-22-0 | [1][12][17] |

| Molecular Formula | C139H271N4O57P (average, due to PEG polydispersity) | [12] |

| Average Molecular Weight | ~2800 g/mol (DSPE: ~748 Da + PEG: ~2000 Da + Maleimide Linker) | [4][12][13] |

| Appearance | White to off-white powder | [3] |

| Purity | >95% or >99% depending on supplier | [1][12] |

| Solubility | Soluble in chloroform, DMSO, water | [3][18] |

| Storage Conditions | -20°C, under desiccating conditions to prevent maleimide hydrolysis | [1][5][12] |

| Reactive Group | Maleimide | [2][16] |

| Reacts With | Sulfhydryl / Thiol (-SH) groups | [2][6] |

Experimental Protocols

A common method for synthesizing DSPE-PEG-Maleimide involves the reaction of an amine-terminated DSPE-PEG with a maleimide-containing N-hydroxysuccinimide (NHS) ester.[19]

Materials:

-

DSPE-PEG-Amine (e.g., DSPE-PEG(2000)-Amine)

-

N-Succinimidyl-3-maleimidopropionate (SMP) or similar NHS-ester

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Sephadex G-50 column for purification

Protocol:

-

Dissolve DSPE-PEG-Amine (1 equivalent) and N-succinimidyl-3-maleimidopropionate (1.2-1.5 equivalents) in a mixture of anhydrous DCM and a small amount of DMF.

-

Add triethylamine (3 equivalents) to the solution to act as a base, facilitating the reaction between the primary amine of DSPE-PEG-Amine and the NHS ester of the maleimide compound.

-

Allow the reaction to proceed at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, purify the product mixture by passing it through a Sephadex G-50 size-exclusion chromatography column to remove unreacted reagents and byproducts.

-

Collect the fractions containing the pure product (Mal-PEG-DSPE) and confirm its structure and purity using ¹H NMR. The characteristic peak for the maleimide protons should be present around 6.7 ppm.[20]

-

Lyophilize the purified fractions to obtain the final product as a white solid.

This protocol outlines the general workflow for creating antibody-targeted liposomes.

References

- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 2. labinsights.nl [labinsights.nl]

- 3. DSPE - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. Distearoylphosphatidylethanolamine | C41H82NO8P | CID 102547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine (DSPE), Phosphorylethanolamine phospholipid (CAS 4537-76-2) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Polyethylene glycol - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. youtube.com [youtube.com]

- 10. Polyethylene Glycol Structure [sinopeg.com]

- 11. chempep.com [chempep.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. DSPE-PEG 2000 Maleimide: R&D Systems [rndsystems.com]

- 14. Maleimide - Wikipedia [en.wikipedia.org]

- 15. Maleimide | C4H3NO2 | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Maleimide | 541-59-3 [chemicalbook.com]

- 17. DSPE-PEG(2000) Maleimide | C53H99N4O14P | CID 156594503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. apexbt.com [apexbt.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to DSPE-PEG-Maleimide: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a heterobifunctional lipid-polymer conjugate crucial for targeted drug delivery systems. This document details its chemical properties, specifications, and experimental protocols for its use in creating advanced therapeutic and diagnostic nanoparticles.

Core Chemical Properties and Specifications

DSPE-PEG-Maleimide is an amphiphilic molecule consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive maleimide (B117702) group at the terminus of the PEG chain.[1][2] The DSPE portion allows for stable insertion into lipid bilayers of nanoparticles such as liposomes, while the PEG chain provides a "stealth" characteristic, prolonging circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system.[1][][4] The terminal maleimide group enables the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands.[1][2][5]

The specific properties of DSPE-PEG-Maleimide can vary depending on the length of the PEG chain. The following tables summarize the key specifications for commonly used variants.

Table 1: General Chemical Specifications of DSPE-PEG-Maleimide

| Property | Description |

| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] |

| Appearance | White to off-white solid[2] |

| Purity | Typically ≥90% to ≥98%[6][7] |

| Reactive Group | Maleimide |

| Reactive Towards | Sulfhydryl/Thiol (-SH) groups[1][2] |

| Reaction pH | 6.5 - 7.5[7][8] |

| Storage Conditions | -20°C in a dry environment, protected from light[2][6][7] |

| Stability | Stable for at least 6 months to over 2 years under proper storage conditions.[2] Avoid frequent thawing and freezing and exposure to moisture, as the maleimide group can undergo hydrolysis at elevated temperatures.[2] |

Table 2: Molecular Weight and Solubility of Common DSPE-PEG-Maleimide Variants

| PEG Molecular Weight (Da) | Typical Overall Molecular Weight ( g/mol ) | Solubility |

| 1000 | ~1790 | Soluble in hot water, chloroform, ethanol (B145695), DMSO, DCM, and DMF.[2][7] |

| 2000 | ~2800 (e.g., ~2790)[9] | Soluble to 10 mg/mL in ethanol (with gentle warming) and chloroform.[6] Also soluble in water, DMSO, DCM, and DMF.[7] |

| 3400 | ~4190 | Soluble in hot water, chloroform, and ethanol.[2] |

| 5000 | ~5790 (e.g., ~5765)[10] | Soluble in water, DMSO, DCM, and DMF.[8] |

Experimental Protocols

The primary application of DSPE-PEG-Maleimide is the surface functionalization of lipid-based nanoparticles to achieve targeted delivery. Below are detailed methodologies for key experimental procedures.

Protocol 1: Formulation of Maleimide-Functionalized Liposomes

This protocol describes the "pre-insertion" method, where DSPE-PEG-Maleimide is incorporated during the liposome (B1194612) formation process.

Materials:

-

Main structural lipids (e.g., DSPC, DMPC, DOPC)

-

Cholesterol (CHO)

-

DSPE-PEG-Maleimide

-

Organic solvent (e.g., ethanol, chloroform)

-

Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Dialysis or size exclusion chromatography system for purification

Methodology:

-

Lipid Film Hydration:

-

Dissolve the structural lipids, cholesterol, and DSPE-PEG-Maleimide in a suitable organic solvent in a round-bottom flask. A typical molar ratio is 7:3:1 for DSPC:Cholesterol:DSPE-PEG-Maleimide.[11]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least one hour to remove any residual solvent.[11]

-

-

Vesicle Formation:

-

Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the primary lipid component.

-

Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).

-

-

Liposome Extrusion:

-

Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, then 100 nm) multiple times using a mini-extruder.[12] This process creates unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Purification:

-

Remove any un-encapsulated material and non-incorporated lipids by dialysis against fresh buffer or by using size exclusion chromatography.

-

Protocol 2: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

This protocol details the steps for attaching a thiol-containing peptide or antibody to the surface of pre-formed maleimide-liposomes.

Materials:

-

Maleimide-functionalized liposomes

-

Thiol-containing ligand (e.g., cysteine-terminated peptide, reduced antibody fragment)

-

Reducing agent (e.g., TCEP, DTT) (optional, for reducing disulfide bonds)

-

Degassed reaction buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5)[13][14]

-

Inert gas (e.g., nitrogen, argon)

-

Purification system (e.g., size exclusion chromatography, dialysis)

Methodology:

-

Preparation of the Thiolated Ligand:

-

If the ligand contains disulfide bonds, it may be necessary to reduce them to free the thiol groups. Incubate the ligand with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.[13][14] If DTT is used, it must be removed prior to conjugation as it contains a thiol group.

-

Dissolve the thiolated ligand in a degassed reaction buffer. Degassing is crucial to prevent the re-oxidation of thiols.[14]

-

-

Conjugation Reaction:

-

Add the solution of the thiolated ligand to the maleimide-functionalized liposome suspension. A common molar ratio of ligand to reactive lipid is 2:1.[15]

-

Flush the reaction vessel with an inert gas to create an oxygen-free environment.[12][14]

-

Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]

-

-

Capping of Unreacted Maleimide Groups (Optional):

-

To quench any remaining reactive maleimide groups, a small molecule thiol such as 2-mercaptoethanol (B42355) can be added to the reaction mixture.[16]

-

-

Purification of the Conjugate:

-

Separate the ligand-conjugated liposomes from unreacted ligand and other reagents using size exclusion chromatography or extensive dialysis.

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving DSPE-PEG-Maleimide.

References

- 1. labinsights.nl [labinsights.nl]

- 2. nanocs.net [nanocs.net]

- 4. biochempeg.com [biochempeg.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. rndsystems.com [rndsystems.com]

- 7. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]

- 8. DSPE-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]

- 9. DSPE-PEG(2000) Maleimide | C53H99N4O14P | CID 156594503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DSPE-PEG-Maleimide, MW 5000 | C56H106N3O14P | CID 168322374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. encapsula.com [encapsula.com]

An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). This functionalized lipid is a critical component in the development of targeted drug delivery systems, including liposomes and lipid nanoparticles, enabling the conjugation of thiol-containing ligands such as antibodies and peptides to the surface of these nanocarriers.[1][2] This guide details common synthesis routes, purification strategies, and characterization techniques, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Synthesis of DSPE-PEG-Maleimide

The most prevalent method for synthesizing DSPE-PEG-Maleimide involves the reaction of an amine-terminated DSPE-PEG (DSPE-PEG-NH2) with a maleimide-containing N-hydroxysuccinimide (NHS) ester. This approach offers high reactivity and specificity, leading to the formation of a stable amide bond.[3]

Synthesis from DSPE-PEG-NH2

This common pathway utilizes the nucleophilic amine group of DSPE-PEG-NH2 to react with an activated maleimide (B117702) derivative, typically a maleimide-NHS ester, in the presence of a base.

Reaction Scheme:

Caption: Chemical synthesis of DSPE-PEG-Maleimide from DSPE-PEG-NH2.

Experimental Protocol:

A detailed experimental protocol for the synthesis of DSPE-PEG2000-Maleimide is as follows:

-

Dissolve DSPE-PEG2000-NH2 (e.g., 500 mg, 0.18 mmol) and a maleimide-NHS ester such as N-succinimidyl-3-maleimidopropionate (e.g., 62.6 mg, 0.24 mmol) in a suitable solvent system like a mixture of dichloromethane (B109758) (CH2Cl2, e.g., 3 mL) and dimethylformamide (DMF, e.g., 0.75 mL).[3]

-

Add a base, such as triethylamine (B128534) (TEA, e.g., 76 µL, 0.54 mmol), to the reaction mixture to facilitate the reaction.[3]

-

Allow the reaction to proceed at room temperature with stirring for a specified period, typically several hours to overnight.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the crude product is then subjected to purification.

Alternative Synthesis Strategies

While the reaction of DSPE-PEG-NH2 with a maleimide-NHS ester is the most common, other strategies can be employed:

-

From DSPE-PEG-COOH: DSPE-PEG with a terminal carboxylic acid can be activated, for example with carbodiimide (B86325) chemistry, to react with a maleimide-containing amine.

-

From DSPE-PEG-OH: The terminal hydroxyl group of DSPE-PEG-OH can be functionalized to introduce a reactive group that can then be coupled to a maleimide moiety.

The choice of synthesis route can depend on the availability of starting materials and the desired linker chemistry between the PEG and the maleimide group.

Table 1: Comparison of DSPE-PEG-Maleimide Synthesis Parameters

| Starting Material | Maleimide Reagent | Typical Solvents | Base | Typical Purity | Reference |

| DSPE-PEG-NH2 | Maleimide-NHS Ester | CH2Cl2, DMF | Triethylamine | >95% | [1][3] |

| DSPE-PEG-COOH | Maleimide-Amine | DMF, DMSO | EDC/NHS | Not specified | [4] |

Purification of DSPE-PEG-Maleimide

Purification is a critical step to remove unreacted starting materials, byproducts, and any potential side products to ensure high purity of the final DSPE-PEG-Maleimide, which is essential for its performance in drug delivery applications.[5] The most common purification techniques are size-exclusion chromatography (SEC) and high-performance liquid chromatography (HPLC).

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is an effective method for removing smaller molecules like unreacted maleimide reagents and NHS byproducts from the larger DSPE-PEG-Maleimide product.[3]

Experimental Workflow for SEC Purification:

Caption: Workflow for the purification of DSPE-PEG-Maleimide using SEC.

Experimental Protocol for SEC:

-

Pack a column with a suitable size-exclusion resin, such as Sephadex G-50.[3]

-

Equilibrate the column with an appropriate mobile phase, which is typically an aqueous buffer.

-

Load the crude reaction mixture onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Analyze the collected fractions using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to identify the fractions containing the pure product.

-

Pool the pure fractions and remove the solvent, for example, by lyophilization, to obtain the purified DSPE-PEG-Maleimide as a solid.[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity of DSPE-PEG-Maleimide. It separates compounds based on their hydrophobicity.

Experimental Protocol for RP-HPLC:

-

Column: A C18 column is commonly used for the separation of lipid-PEG conjugates.[6]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% TFA) is typically employed.[6]

-

Gradient: The gradient is optimized to achieve good separation between the product and impurities. An example of a gradient could be a linear increase in the organic solvent concentration over time. For instance, a gradient of 20% to 80% methanol over 13 minutes has been used for a similar DSPE-PEG conjugate.[6]

-

Detection: The eluting compounds are typically monitored using a UV detector at a wavelength where the maleimide group or other components absorb, often around 220 nm or 254 nm.

-

Fraction Collection and Processing: Fractions containing the pure product are collected, and the solvent is removed, often by lyophilization, to yield the final product.

Table 2: Comparison of Purification Methods for DSPE-PEG-Maleimide

| Purification Method | Column/Resin | Typical Mobile Phase | Key Separation Principle | Achievable Purity | Reference |

| Size-Exclusion Chromatography (SEC) | Sephadex G-50 | Aqueous Buffer | Size | >90% | [3] |

| Reversed-Phase HPLC (RP-HPLC) | C18 | Water/Acetonitrile or Water/Methanol with TFA | Hydrophobicity | >95% | [6][7] |

| Dialysis | Dialysis Membrane (e.g., MWCO 3000) | Distilled Water | Size | Variable | [8] |

Characterization of DSPE-PEG-Maleimide

Thorough characterization is essential to confirm the identity and purity of the synthesized DSPE-PEG-Maleimide. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool to confirm the presence of the maleimide group. The protons on the double bond of the maleimide ring give a characteristic signal.

-

¹H NMR: A characteristic peak for the maleimide protons is observed around 6.7 ppm .[9] The disappearance of the signal from the amine protons of the starting DSPE-PEG-NH2 and the appearance of the maleimide proton signal confirm the successful reaction.

-

¹³C NMR: The carbonyl carbons of the maleimide ring typically appear in the range of 170-175 ppm, and the carbons of the double bond are observed around 134 ppm.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the DSPE-PEG-Maleimide. Due to the polydispersity of the PEG chain, a distribution of masses is typically observed. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are commonly employed.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

-

Amide bond formation: The appearance of a characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹ can indicate the formation of the amide linkage between the DSPE-PEG and the maleimide linker.

-

Maleimide group: The C=O stretching of the maleimide ring may be observed around 1700 cm⁻¹.[11]

Logical Relationship of Characterization:

Caption: Logical flow of DSPE-PEG-Maleimide characterization.

This in-depth guide provides researchers and drug development professionals with the fundamental knowledge and practical protocols for the synthesis, purification, and characterization of DSPE-PEG-Maleimide. By following these established methodologies, high-purity functionalized lipids can be reliably produced for the development of next-generation targeted therapeutics.

References

- 1. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]

- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Maleimide Group: A LYNCHPIN FOR TARGETED DRUG DELIVERY WITH DSPE-PEG

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Drug Delivery and the Rise of Functionalized Liposomes

Effective drug delivery is paramount to therapeutic success. The ideal delivery system transports a therapeutic agent to its target site while minimizing off-target effects and degradation. Liposomes, microscopic vesicles composed of a lipid bilayer, have emerged as a leading platform for drug delivery. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) into liposome (B1194612) formulations creates a hydrophilic shield, significantly reducing recognition by the immune system and prolonging circulation time. This "stealth" property, however, is only the beginning. For true precision, these nanocarriers must be equipped with targeting moieties—molecules that can guide them to specific cells or tissues. This is where the maleimide (B117702) group plays a pivotal role. By attaching a maleimide group to the terminus of the PEG chain (creating DSPE-PEG-Maleimide), a highly efficient and specific chemical handle is introduced, enabling the covalent attachment of targeting ligands.[1]

The Core Function: Maleimide-Thiol Chemistry

The primary role of the maleimide group is to serve as a highly reactive and specific anchor point for molecules containing a sulfhydryl (thiol, -SH) group. This specificity is crucial in the complex biological milieu. The reaction, a Michael addition, proceeds rapidly and efficiently under mild, physiologically compatible conditions (typically neutral pH) to form a stable, covalent thioether bond.[1][2][][4] This reaction is highly selective for thiols, preventing unwanted side reactions with other functional groups present on biomolecules.[]

The stability of the resulting thioether bond is a key advantage, ensuring that the targeting ligand remains firmly attached to the nanocarrier as it circulates and localizes to the target site.[]

Visualizing the Conjugation Reaction

The chemical reaction between a DSPE-PEG-Maleimide and a thiol-containing ligand (represented as R-SH) can be visualized as follows:

Caption: Maleimide-Thiol Conjugation Chemistry.

Quantitative Data on Conjugation and Stability

The efficiency and stability of the maleimide group are critical for reproducible and effective drug delivery systems. Several factors, most notably pH, influence these parameters.

Table 1: Maleimide Stability at Various pH Conditions

The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH, which converts it to an unreactive, ring-opened maleamic acid.[5] Therefore, maintaining an appropriate pH is crucial both during storage and conjugation.

| Compound | pH | Temperature | Time (hours) | Remaining Activity (%) | Reference |

| DSPE-PEG2000-Mal | 7.0 | Room Temp | 24 | ~100% | [5] |

| DSPE-PEG2000-Mal | 9.5 | Room Temp | 5 | ~18% | [5] |

| DSPE-PEG2000-Mal | 9.5 | Room Temp | 24 | ~26% | [5] |

This data highlights the critical importance of maintaining a neutral to slightly acidic pH to preserve the reactivity of the maleimide group.

Table 2: Typical Thiol-Maleimide Conjugation Parameters and Efficiency

The conjugation reaction is highly efficient under optimized conditions. Researchers have reported near-quantitative coupling of peptides and other ligands to DSPE-PEG-Maleimide.

| Ligand Type | Molar Ratio (Ligand:Mal) | pH | Reaction Time | Conjugation Efficiency | Reference |

| P435 Peptide | 1.2:1 | N/A (in Chloroform:DMSO) | 48 hours | Up to 100% | [6] |

| Thiol-p53 Peptide | 1:3 | 7.4 | 1 hour | N/A (Purified Product) | [7] |

| F3 Peptide | N/A | N/A (in DMSO) | 24 hours | > 95% | [8] |

| RVG Peptide | 2:1 | 7.0 | 1 hour | N/A (Successful Conjugation) | [5] |

Efficiency can be assessed by quantifying the amount of unreacted ligand after the reaction.[6][8]

Experimental Protocols

Precise and reproducible protocols are essential for the successful development of targeted nanocarriers. Below is a generalized protocol for the conjugation of a cysteine-terminated peptide to pre-formed, maleimide-functionalized liposomes.

Detailed Methodology: Peptide Conjugation to Liposomes

Objective: To covalently attach a thiol-containing peptide to the surface of liposomes incorporating DSPE-PEG-Maleimide.

Materials:

-

Pre-formed liposomes containing DSPE-PEG2000-Maleimide (e.g., 5 mol%).

-

Cysteine-terminated peptide.

-

Tris(2-carboxyethyl)phosphine (TCEP) for peptide reduction.

-

Phosphate-Buffered Saline (PBS), pH 7.0-7.4, degassed.

-

Inert gas (Argon or Nitrogen).

-

Size-exclusion chromatography (SEC) column for purification.

-

Ellman's Reagent for quantifying free thiols (optional).

Protocol Steps:

-

Peptide Preparation:

-

Dissolve the cysteine-terminated peptide in degassed PBS (pH 7.0-7.4).

-

To ensure the cysteine's thiol group is free and not in a disulfide-bonded state, add a 10-fold molar excess of TCEP.[5] Incubate for 30-60 minutes at room temperature. TCEP is preferred over DTT as it does not contain a thiol group itself.

-

-

Conjugation Reaction:

-

Add the reduced peptide solution to the pre-formed liposome suspension. A typical molar ratio is a 1.2 to 2-fold excess of peptide to reactive maleimide groups.[5][6][9]

-

Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent re-oxidation of the thiol groups.[6][10]

-

Incubate the mixture for 1-4 hours at room temperature, or overnight at 4°C, with gentle stirring.[5][9]

-

-

Quenching (Optional but Recommended):

-

To deactivate any unreacted maleimide groups on the liposome surface, add a small molecule thiol like 2-mercaptoethanol (B42355) or L-cysteine.[11] Incubate for an additional 30 minutes. This step prevents potential non-specific reactions in subsequent applications.

-

-

Purification:

-

Remove unreacted peptide and quenching agent from the final liposome conjugate.

-

This is typically achieved by size-exclusion chromatography (SEC), where the larger liposomes elute first, or through dialysis using a high molecular weight cutoff membrane.[11]

-

-

Characterization:

-

Confirm successful conjugation. This can be done indirectly by quantifying the amount of unreacted peptide in the purification fractions using HPLC.[6]

-

The final liposome product can be characterized for size, zeta potential, and ligand density.

-

Experimental Workflow Diagram

Caption: Workflow for Ligand Conjugation to Maleimide Liposomes.

Applications and Signaling in Targeted Delivery

The true power of DSPE-PEG-Maleimide lies in its application for active targeting. By conjugating specific ligands—such as antibodies, peptides (e.g., RGD), or aptamers—to the liposome surface, these nanocarriers can be directed to cells overexpressing the corresponding receptors.[1][12]

For example, conjugating an RGD (Arginine-Glycine-Aspartic acid) peptide creates a nanocarrier that can target integrin receptors, which are often overexpressed on tumor endothelial cells.[12] This leads to receptor-mediated endocytosis, an active cellular uptake process that internalizes the liposome and its therapeutic payload.

Conceptual Pathway of Targeted Delivery

Caption: Pathway of Receptor-Mediated Liposome Uptake.

Conclusion

The maleimide group is a cornerstone of modern, functionalized drug delivery systems. Its role in DSPE-PEG is to provide a robust, reliable, and highly specific chemical handle for the covalent attachment of targeting molecules. Through the well-understood and efficient thiol-maleimide Michael addition reaction, researchers can transform "stealth" liposomes into precision-guided nanocarriers. A thorough understanding of the reaction's kinetics, stability profile, and associated protocols is essential for any professional in the field of drug development seeking to harness the full potential of targeted nanomedicine.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. encapsula.com [encapsula.com]

- 11. encapsula.com [encapsula.com]

- 12. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of DSPE-PEG-Maleimide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). Understanding these properties is critical for the successful formulation of lipid-based drug delivery systems, such as liposomes and micelles, where DSPE-PEG-Maleimide is frequently used for surface functionalization and bioconjugation.

Solubility of DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is an amphiphilic molecule, possessing a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. This structure dictates its solubility characteristics.

In Aqueous Solutions: The PEG chain imparts water solubility to the molecule. DSPE-PEG-Maleimide is soluble in hot water at concentrations greater than 10 mg/mL.[1] In aqueous solutions at concentrations above its critical micelle concentration (CMC), DSPE-PEG-Maleimide self-assembles into micelles. These micelles have a hydrophobic core composed of the DSPE lipid tails and a hydrophilic corona of PEG chains. The CMC of DSPE-PEG-Maleimide is in the micromolar range, indicating a strong tendency to form stable micelles even at low concentrations.[2]

In Organic Solvents: DSPE-PEG-Maleimide is also soluble in various organic solvents, including chloroform, ethanol, and DMSO.[1][3][4]

| Solvent | Solubility | Reference |

| Hot Water | >10 mg/mL | [1] |

| Chloroform | Soluble | [1][4] |

| Ethanol | Soluble (with gentle warming) | [4] |

| DMSO | Soluble | [3] |

Stability of DSPE-PEG-Maleimide in Aqueous Solutions

The stability of DSPE-PEG-Maleimide in aqueous solutions is primarily influenced by the hydrolysis of two key functional groups: the maleimide (B117702) ring and the ester bonds in the DSPE lipid anchor.

Hydrolysis of the Maleimide Group

The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is highly dependent on the pH of the solution.

-

Neutral pH (6.5-7.5): The maleimide group is relatively stable at neutral pH, allowing for efficient conjugation with thiol-containing molecules.[2] Studies have shown that the maleimide group on DSPE-PEG-Maleimide remains fully active for at least 24 hours at pH 7.0.

-

Alkaline pH (>7.5): The rate of hydrolysis increases significantly under alkaline conditions. At pH 9.5, a dramatic decrease in maleimide activity is observed, with only about 18% of the active maleimide remaining after 5 hours. This highlights the importance of maintaining a neutral pH during conjugation reactions.

-

Acidic pH (<6.5): The maleimide group is more stable at acidic pH compared to alkaline conditions.

The hydrolysis of the maleimide group is a critical factor to consider during the preparation and storage of DSPE-PEG-Maleimide containing formulations, as it directly impacts the efficiency of subsequent conjugation reactions.

References

- 1. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Handling of DSPE-PEG-Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG-Maleimide is a critical component in the development of targeted drug delivery systems, particularly in the creation of liposomal formulations and bioconjugates. Its unique structure, combining a lipid anchor (DSPE), a hydrophilic spacer (PEG), and a reactive maleimide (B117702) group, allows for the attachment of thiol-containing molecules such as peptides and antibodies to nanoparticle surfaces. While invaluable in research and pharmaceutical development, proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and maintain the integrity of the compound. This guide provides a comprehensive overview of the safety and handling protocols for DSPE-PEG-Maleimide.

Hazard Identification and Classification

The hazard classification of DSPE-PEG-Maleimide can vary between suppliers. A Safety Data Sheet (SDS) from one supplier classifies the substance as hazardous, posing the following risks:

-

Harmful if swallowed[1]

-

Causes skin irritation[1]

-

Causes serious eye irritation[1]

-

May cause respiratory irritation[1]

Conversely, other SDSs may not classify the substance as hazardous according to the Globally Harmonized System (GHS)[2]. Due to these discrepancies, it is crucial for users to always consult the specific SDS provided by the supplier for the particular product in use.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for the handling and storage of DSPE-PEG-Maleimide.

| Parameter | Value | Source(s) |

| Storage Temperature | -20°C is most commonly recommended.[1][3][4][5] Some suppliers suggest -5°C or +4°C for short-term storage.[6][7] | [1][3][4][5][6][7] |

| pH for Maleimide Reactivity | The reaction between the maleimide group and a thiol group proceeds efficiently at a neutral pH range of 6.5-7.5.[4] | [4] |

| pH Sensitivity | The maleimide group is susceptible to hydrolysis at alkaline pH (>7.5), which results in a non-reactive maleamic acid.[8] | [8] |

| Solubility | Soluble in hot water (>10 mg/mL), chloroform, ethanol, DMSO, DCM, and DMF.[3][4][5] | [3][4][5] |

| Purity | Typically ≥90% or ≥95%, depending on the supplier.[5][6] | [5][6] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, the following PPE and engineering controls should be utilized when handling DSPE-PEG-Maleimide.

Recommended Personal Protective Equipment:

-

Gloves: Wear appropriate protective gloves.

-

Eye/Face Protection: Use safety glasses with side-shields or goggles.

-

Skin and Body Protection: A lab coat is required.

-

Respiratory Protection: Not typically required when handled in a well-ventilated area. If dust is generated, a NIOSH-approved respirator should be used.

Engineering Controls:

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood or a ventilated balance enclosure should be used.[1][9]

-

Eye Wash Station: An eye wash station should be readily accessible.[9]

-

Safety Shower: A safety shower should be in close proximity to the handling area.[9]

Experimental Protocols: Safe Handling Procedures

Adherence to standardized procedures is critical for both safety and experimental reproducibility.

Receiving and Storage:

-

Upon receipt, inspect the container for any damage.

-

Store the compound in a tightly sealed container at the recommended temperature, typically -20°C, and protect it from light.[1][3][4][5][6]

-

The product should be desiccated to prevent hydrolysis of the maleimide group.[3]

Weighing and Solution Preparation:

-

Weighing:

-

Solution Preparation:

-

Prepare fresh solutions immediately before use to avoid degradation.[3][10]

-

Avoid frequent freeze-thaw cycles.[3]

-

When dissolving, add the solvent to the solid DSPE-PEG-Maleimide slowly while mixing. Gentle warming may be required for some solvents.[5]

-

For conjugation reactions with thiol-containing molecules, ensure the pH of the buffer is maintained between 6.5 and 7.5 for optimal reactivity.[4][8]

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[1]

-

Do not allow the product to enter drains.

First-Aid Measures

In the event of accidental exposure, follow these first-aid procedures and seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2]

Visualizing Safe Handling and Chemical Stability

To further aid in the understanding of handling protocols and the chemical properties of DSPE-PEG-Maleimide, the following diagrams are provided.

Caption: A workflow diagram illustrating the key steps for the safe handling of DSPE-PEG-Maleimide.

Caption: A diagram showing the chemical reactivity and potential hydrolysis pathway of the maleimide group.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. biochempeg.com [biochempeg.com]

- 3. nanocs.net [nanocs.net]

- 4. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]

- 5. rndsystems.com [rndsystems.com]

- 6. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 7. interchim.fr [interchim.fr]

- 8. encapsula.com [encapsula.com]

- 9. laysanbio.com [laysanbio.com]

- 10. nanocs.net [nanocs.net]

A Technical Guide to Commercial DSPE-PEG-Maleimide for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a critical component in the development of targeted drug delivery systems. This document outlines commercial sources, key product specifications, and detailed experimental protocols for its application in liposomal and nanoparticle-based therapeutics.

Introduction to DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in modern drug delivery. It consists of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles.

-

Polyethylene Glycol (PEG): A hydrophilic polymer that forms a protective layer on the surface of nanoparticles. This "stealth" characteristic reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.[1][2]

-

Maleimide (B117702): A reactive group at the distal end of the PEG chain that specifically and efficiently conjugates with thiol (-SH) groups found in cysteine residues of proteins and peptides.[3] This allows for the attachment of targeting ligands, such as antibodies, antibody fragments (Fab'), and peptides, to the nanoparticle surface for targeted drug delivery.[][5]

The maleimide-thiol reaction is a popular bioconjugation strategy due to its high selectivity and efficiency under physiological pH conditions (typically pH 6.5-7.5).[3]

Commercial Sources and Product Specifications

A variety of life science companies supply DSPE-PEG-Maleimide with different PEG chain lengths and purity grades. The selection of a suitable supplier and product is critical for the reproducibility and success of research and development efforts. Below is a comparative summary of prominent suppliers and their product specifications.

| Supplier | Common PEG Molecular Weights (Da) | Purity | Additional Notes |

| Avanti Polar Lipids | 2000, 5000 | >99% (unless otherwise specified) | Offers cGMP grade products. Provides detailed certificates of analysis. |

| Biopharma PEG | 2000, 3400, 5000, 10000, 20000 | ≥95% | Offers custom synthesis for different molecular weights.[2] |

| BroadPharm | 1000, 2000, 3400, 5000 | ≥95% | |

| BOC Sciences | 2000 | ≥95% | Provides detailed product information and technical support.[] |

| Creative Biolabs | 2000, 5000 | >95% | Specializes in lipid-based drug delivery systems and services. |

| Creative PEGWorks | 1000, 2000, 3400, 5000 | ≥95% | Provides a wide range of PEGylated products. |

| Echelon Biosciences | 2000 | Information not readily available | |

| Laysan Bio, Inc. | 2000, 3400, 5000 | ≥95% | Offers bulk quantities and custom synthesis. |

| MedChemExpress | 2000, 5000 | 99.58% (for MW 2000) | Provides high-purity reagents for research.[5] |

| Nanocs | 1000, 2000, 3400, 5000 | >95% | Offers a variety of reactive phospholipid PEG reagents. |

| R&D Systems (a Bio-Techne brand) | 2000 | ≥90% | A well-established supplier of biological reagents.[7] |

| Tocris Bioscience (a Bio-Techne brand) | 2000 | ≥90% (HPLC) | Provides high-quality life science reagents. |

Note: Purity levels and available molecular weights are subject to change. It is recommended to consult the supplier's website or contact them directly for the most up-to-date information and to request certificates of analysis for specific batches. While polydispersity index (PDI) is a critical parameter for PEGylated lipids, it is not always publicly available from all suppliers and may require direct inquiry.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of DSPE-PEG-Maleimide-functionalized liposomes and their conjugation to targeting ligands.

Preparation of Maleimide-Functionalized Liposomes

There are two primary methods for incorporating DSPE-PEG-Maleimide into liposomes: the pre-insertion (or thin-film hydration) method and the post-insertion method.

In this method, the DSPE-PEG-Maleimide is mixed with the other lipid components during the initial liposome (B1194612) formation process.

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio could be DSPC:Cholesterol:DSPE-PEG-Maleimide (e.g., 55:40:5).

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4) by vortexing or gentle agitation above the lipid transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically performed 10-20 times above the Tc of the lipids.

-

-

Purification:

-

Remove any unencapsulated material by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

-

This method involves inserting DSPE-PEG-Maleimide into pre-formed liposomes. This can be advantageous for temperature-sensitive encapsulated drugs or when precise control over the surface density of the maleimide groups is required.

Protocol:

-

Prepare Pre-formed Liposomes:

-

Prepare liposomes containing the primary lipid components (e.g., DSPC, cholesterol) using the thin-film hydration and extrusion method described above.

-

-

Prepare DSPE-PEG-Maleimide Micelles:

-

Prepare a solution of DSPE-PEG-Maleimide in the same aqueous buffer used for the liposomes. The concentration should be above its critical micelle concentration.

-

-

Incubation:

-

Add the DSPE-PEG-Maleimide micelle solution to the pre-formed liposome suspension.

-

Incubate the mixture at a temperature above the Tc of the liposome-forming lipids (e.g., 60°C) for a specified period (e.g., 1-2 hours) with gentle stirring.[8] During this incubation, the DSPE-PEG-Maleimide molecules will spontaneously insert into the outer leaflet of the liposome bilayer.

-

-

Purification:

-

Remove any non-inserted DSPE-PEG-Maleimide micelles via dialysis or size exclusion chromatography.

-

Bioconjugation of Thiol-Containing Ligands

The maleimide groups on the surface of the liposomes are now ready for conjugation with thiol-containing molecules like antibodies or peptides.

Protocol:

-

Preparation of the Thiolated Ligand:

-

If the targeting ligand (e.g., a whole antibody) does not have a free thiol group, it needs to be introduced. This can be achieved by reducing existing disulfide bonds (e.g., in the hinge region of an antibody) using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Alternatively, primary amines on the ligand can be modified with a thiolating agent such as Traut's reagent (2-iminothiolane) or N-succinimidyl S-acetylthioacetate (SATA).

-

Purify the thiolated ligand to remove excess reducing or thiolating agents, typically by size exclusion chromatography or a desalting column.

-

-

Conjugation Reaction:

-

Mix the maleimide-functionalized liposomes with the thiolated ligand in a buffer at pH 6.5-7.5. The molar ratio of maleimide to ligand should be optimized for the specific application.

-

Allow the reaction to proceed for several hours (e.g., 2-16 hours) at room temperature or 4°C with gentle mixing.[9]

-

-

Quenching of Unreacted Maleimide Groups:

-

To prevent non-specific reactions, quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.[10]

-

-

Purification of the Immunoliposomes:

-

Separate the ligand-conjugated liposomes from unconjugated ligand and other reactants using size exclusion chromatography or another suitable purification method.

-

Characterization of Functionalized Liposomes

Thorough characterization is essential to ensure the quality and consistency of the prepared liposomes.

| Parameter | Method | Description |

| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the liposomes. A low PDI (<0.2) indicates a monodisperse population. |

| Zeta Potential | Laser Doppler Electrophoresis | Measures the surface charge of the liposomes, which can influence their stability and interaction with biological systems. |

| Ligand Conjugation Efficiency | Spectrophotometric Assays (e.g., BCA or Bradford assay), SDS-PAGE, HPLC | Quantifies the amount of ligand successfully conjugated to the liposome surface. |

| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Visualizes the shape and lamellarity of the liposomes. |

| Encapsulation Efficiency | Spectrophotometry, Fluorometry, HPLC | Determines the amount of drug encapsulated within the liposomes relative to the initial amount used. |

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the general mechanism of targeted drug delivery.

Experimental Workflows

Caption: Workflow for pre-insertion liposome preparation and bioconjugation.

Caption: Workflow for the post-insertion method.

Targeted Drug Delivery and Cellular Uptake

DSPE-PEG-Maleimide enables the creation of nanoparticles that can actively target specific cells. The diagram below illustrates the general mechanism of receptor-mediated endocytosis, which is a common pathway for the cellular uptake of these targeted nanoparticles.

Caption: Receptor-mediated endocytosis of a targeted liposome.

Conclusion

DSPE-PEG-Maleimide is an indispensable tool for researchers in the field of drug delivery. Its unique properties facilitate the development of long-circulating, targeted nanoparticles capable of delivering therapeutic payloads to specific cell populations. By carefully selecting a high-quality commercial source and following robust experimental protocols for formulation and conjugation, scientists can engineer sophisticated drug delivery systems with enhanced efficacy and reduced side effects. This guide provides a foundational understanding and practical methodologies to aid in these endeavors.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 3. labinsights.nl [labinsights.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Design of targeted lipid nanocapsules by conjugation of whole antibodies and antibody Fab' fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encapsula.com [encapsula.com]

Methodological & Application

Protocol for the Conjugation of Cysteine-Containing Peptides to DSPE-PEG-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of cysteine-containing peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). This bioconjugation technique is a cornerstone in the development of targeted drug delivery systems, such as liposomes and micelles, for therapeutic peptides and proteins. The maleimide (B117702) group on the DSPE-PEG selectively reacts with the thiol group of a cysteine residue on a peptide via a Michael addition reaction, forming a stable thioether bond.[1] This protocol covers the reaction setup, purification of the conjugate, and methods for characterization.

Core Principles

The conjugation is based on the highly efficient and selective reaction between a maleimide and a thiol (sulfhydryl) group.[2] This reaction proceeds optimally under mild conditions, typically at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring.[1] The resulting thioether linkage is stable, ensuring the integrity of the peptide-lipid conjugate in biological systems.[2]

Experimental Protocols

Materials and Equipment

-

DSPE-PEG-Maleimide (molecular weight will vary depending on the PEG length)

-

Cysteine-containing peptide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed. Other buffers like Tris or HEPES can be used, provided they do not contain thiols.

-

Organic Solvent (optional, for dissolving reagents): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[3][4]

-

Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine

-

Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) or dialysis membrane (e.g., 3-10 kDa MWCO).[5][6]

-

Analytical Instruments: MALDI-TOF Mass Spectrometer, HPLC system for analysis.[7][8]

-

General laboratory equipment: reaction vials, magnetic stirrer, nitrogen or argon gas source.

Experimental Workflow Diagram

Caption: Experimental workflow for peptide-DSPE-PEG-Maleimide conjugation.

Step-by-Step Protocol

-

Preparation of Reactants:

-

Peptide Solution: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[4] If the peptide has formed disulfide dimers, it may be necessary to reduce them first by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

-

DSPE-PEG-Maleimide Solution: Dissolve the DSPE-PEG-Maleimide in the reaction buffer. An organic co-solvent like DMSO or DMF can be used to aid dissolution before adding it to the aqueous buffer.[3] For example, DSPE-PEG-maleimide can be dissolved in DMSO and then added to the peptide solution in phosphate (B84403) buffer.[3]

-

-

Conjugation Reaction:

-

Add the DSPE-PEG-Maleimide solution to the peptide solution with gentle stirring. The molar ratio of DSPE-PEG-Maleimide to peptide can range from 1:1.2 to 20:1, with an excess of the maleimide being common to drive the reaction to completion.[5]

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[4][5]

-

Incubate the reaction mixture. Reaction times and temperatures can vary, for example, from 1 hour at room temperature to overnight at 4°C.[3][9]

-

-

Quenching the Reaction:

-

After the incubation period, quench any unreacted maleimide groups by adding a small molecule thiol such as 2-mercaptoethanol or L-cysteine in a slight molar excess to the initial amount of maleimide. Incubate for an additional 30 minutes.

-

-

Purification of the Conjugate:

-

The purification method will depend on the properties of the peptide and the conjugate.

-

HPLC: Reversed-phase HPLC is a common method for purifying the conjugate and separating it from unreacted peptide and lipid.[5] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is often used.[5]

-

Dialysis: For larger peptides or when removing small molecule impurities, dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 3-10 kDa) against the reaction buffer can be effective.[6]

-

-

-

Characterization of the Conjugate:

-

Mass Spectrometry: MALDI-TOF mass spectrometry is used to confirm the successful conjugation by observing an increase in the molecular weight corresponding to the addition of the DSPE-PEG-Maleimide to the peptide.[7][8]

-

HPLC Analysis: Analytical HPLC can be used to assess the purity of the final conjugate. The conjugate should have a different retention time compared to the starting peptide and DSPE-PEG-Maleimide.[5]

-

Signaling Pathway Diagram: Thiol-Maleimide Reaction

Caption: The Michael addition reaction between a peptide's thiol group and DSPE-PEG-Maleimide.

Data Presentation

Table 1: Summary of Reaction Conditions for Peptide-DSPE-PEG-Maleimide Conjugation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Peptide | Generic Cys-Peptide | p5314-29[3] | P435 Peptide[5] |

| DSPE-PEG-Maleimide MW | ~2000 Da | ~3000 Da[3] | 2000 Da[5] |

| Molar Ratio (Lipid:Peptide) | 10:1 - 20:1 | 3:1[3] | 1:1.2[5] |

| Solvent/Buffer | PBS, pH 7.0-7.5 | 1:1 DMF/Sodium Phosphate Buffer, pH 7.4[3] | Chloroform:DMSO (1:1)[5] |

| Temperature | Room Temperature or 4°C[9] | Not specified[3] | Room Temperature[5] |

| Reaction Time | 2 hours to overnight[9] | 1 hour[3] | 48 hours[5] |

| Atmosphere | Inert (Nitrogen or Argon)[4][5] | Not specified[3] | Argon[5] |

Table 2: Characterization and Quantification Data

| Analysis Method | Expected Outcome | Reference |

| MALDI-TOF Mass Spectrometry | Increased molecular weight of the peptide corresponding to the mass of the DSPE-PEG-Maleimide moiety.[7][8] | [7][8] |

| HPLC (Analytical) | A new peak with a distinct retention time for the conjugate, and disappearance or reduction of the starting material peaks.[5] | [5] |

| Conjugation Efficiency | Can be determined by quantifying the amount of unconjugated peptide via HPLC. Efficiencies of up to 100% have been reported.[5] | [5] |

Important Considerations and Troubleshooting

-

Hydrolysis of Maleimide: The maleimide group can undergo hydrolysis, especially at pH values above 7.5.[1] It is crucial to use freshly prepared or properly stored DSPE-PEG-Maleimide and to perform the reaction within the recommended pH range.

-

Oxidation of Thiols: The thiol groups on the peptide can oxidize to form disulfide bonds, which are unreactive towards maleimides.[4] Using degassed buffers and an inert atmosphere can minimize this. If necessary, a pre-reduction step with TCEP can be performed.

-

Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction leading to a thiazine rearrangement can occur, particularly at neutral or basic pH.[10] Performing the conjugation at a slightly acidic pH (around 6.5) can help to minimize this side reaction.[2]

-

Purity of Starting Materials: Ensure the purity of both the peptide and the DSPE-PEG-Maleimide to avoid side reactions and simplify the purification of the final conjugate.

-

Post-insertion Method: For conjugating peptides to pre-formed liposomes, a post-insertion method can be used. In this approach, the peptide is first conjugated to DSPE-PEG-Maleimide to form micelles, which are then incubated with the liposomes at an elevated temperature (e.g., 60°C) to facilitate the insertion of the peptide-lipid conjugate into the liposome (B1194612) bilayer.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encapsula.com [encapsula.com]

Application Notes and Protocols for Formulating Bioconjugatable Liposomes using DSPE-PEG-Maleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, purification, and functionalization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide). This lipid enables the covalent attachment of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the liposome (B1194612) surface, creating targeted drug delivery systems.

Introduction

Liposomes are versatile vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. The inclusion of polyethylene (B3416737) glycol (PEG) conjugated lipids, such as DSPE-PEG, sterically stabilizes the liposomes, prolonging their circulation time in vivo. DSPE-PEG-Maleimide is a functionalized PEGylated lipid that provides a reactive maleimide (B117702) group on the distal end of the PEG chain. This maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable covalent bond. This allows for the post-formulation conjugation of targeting moieties, enhancing the delivery of therapeutic payloads to specific cells or tissues.

The general workflow involves three key stages: liposome formulation and sizing, purification of the maleimide-functionalized liposomes, and conjugation with a thiol-containing ligand.

Caption: Overall workflow for the formulation and conjugation of DSPE-PEG-Maleimide liposomes.

Experimental Protocols

Materials

-

Lipids:

-

Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), or soy phosphatidylcholine (SPC).

-

Stabilizing lipid: Cholesterol (Chol).

-

Functionalized PEG-lipid: DSPE-PEG(2000)-Maleimide.

-

(Optional) Non-functionalized PEG-lipid: DSPE-PEG(2000).

-

-

Solvents: Chloroform and/or Methanol (spectroscopic grade).

-

Hydration Buffer: Phosphate-buffered saline (PBS), HEPES buffer, or other suitable aqueous buffer (pH 6.5-7.5). It is critical to use a thiol-free buffer.[1]

-

Extrusion Equipment: Mini-extruder apparatus, polycarbonate membranes (e.g., 100 nm pore size), and gas-tight syringes.[2]

-

Purification: Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B or PD-10) or dialysis cassette (e.g., 10 kDa MWCO).

-

Thiol-containing Ligand: Peptide, antibody fragment, or other molecule with a free sulfhydryl group.

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds in the ligand if necessary.[1]

-

Quenching Agent: L-cysteine or 2-mercaptoethanol (B42355) to cap unreacted maleimide groups.[3]

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion

This is one of the most common methods for preparing liposomes.[4][5][6] It involves creating a thin lipid film that is subsequently hydrated to form multilamellar vesicles (MLVs), followed by extrusion to produce unilamellar vesicles (LUVs) of a defined size.[4][7]

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide) in a suitable organic solvent like chloroform.[5][8] A typical molar ratio is 50-65% structural lipid, 30-45% cholesterol, and 1-10% DSPE-PEG-Maleimide.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[5][9]

-

Further dry the film under high vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.[9][10]

-

-

Hydration:

-

Warm the lipid film and the hydration buffer to a temperature above the phase transition temperature (Tc) of the main lipid (e.g., for DSPC, Tc ≈ 55°C).[5]

-

Add the pre-warmed hydration buffer to the flask.[6][9] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[9]

-

Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming a milky suspension of MLVs.[10] This hydration process should last for at least 30 minutes.[2]

-

-

Sizing by Extrusion:

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8] It's often beneficial to pre-filter through a larger pore size (e.g., 400 nm or 200 nm) first.[7][11]

-

Ensure the extruder and syringes are heated to above the lipid Tc.[2]

-

Load the MLV suspension into one of the syringes.

-

Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[2] This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of LUVs.[7][12] The final collection should be from the opposite syringe to minimize contamination with larger particles.[2]

-

Caption: Thin-film hydration and extrusion workflow for liposome formulation.

Protocol 2: Purification of Maleimide Liposomes

Purification is necessary to remove unencapsulated drugs (if any) and other reactants before conjugation.

-

Size Exclusion Chromatography (SEC): This is the preferred method.

-

Equilibrate a suitable SEC column (e.g., PD-10) with the same buffer used for hydration.

-

Carefully load the liposome suspension onto the column.

-

Elute with the buffer. The larger liposomes will elute first in the void volume, while smaller molecules are retained. Collect the fractions containing the opalescent liposome suspension.

-

Protocol 3: Conjugation of Thiolated Ligands

The maleimide group is most reactive with thiols at a pH of 6.5-7.5. At pH values above 7.5, the maleimide ring becomes more susceptible to hydrolysis, which deactivates it.[13]

-

Ligand Preparation (if necessary): If your protein or peptide ligand has its cysteine residues in a disulfide bond, they must be reduced.

-

Conjugation Reaction:

-

Add the thiolated ligand to the purified maleimide-liposome suspension. A typical starting molar ratio is 2:1 to 10:1 (maleimide:thiol).[14]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.[1][15]

-

-

Quenching and Final Purification:

-

To deactivate any remaining unreacted maleimide groups, add a small molecule thiol like L-cysteine or 2-mercaptoethanol in slight molar excess to the initial maleimide concentration. Incubate for 30 minutes.

-

Purify the final conjugated liposomes using SEC or dialysis to remove the excess quenching agent and unconjugated ligand.

-

Data Presentation

The physicochemical properties of the formulated liposomes are critical for their performance. Key parameters should be measured and documented.

Table 1: Example Physicochemical Characterization of Liposomes

| Formulation | Molar Ratio (DSPC:Chol:DSPE-PEG-Mal) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Liposome A | 62:33:5 | 134 ± 1.88 | 0.238 | -13.98 |

| Liposome B | 7:3:1 (Molar units) | ~100-120 | < 0.2 | -15 to -25 |

| Liposome C | 1 mol% RGD-PEGylated | 156.4 ± 37.5 | < 0.25 | +24.9 ± 1.5 |

| Liposome D | 5 mol% RGD-PEGylated | 230.7 ± 60.7 | > 0.3 | +17.3 ± 0.6 |

Data are presented as mean ± standard deviation and are compiled from representative literature.[8][16][17] Actual results will vary based on specific lipids, protocols, and instrumentation.

Table 2: Factors Influencing Liposome Characteristics

| Parameter | Influencing Factors | Desired Outcome |

| Size | Extrusion pore size, number of passes, lipid composition.[18] | Homogeneous population (e.g., 80-150 nm) for optimal in vivo performance.[7] |

| Polydispersity Index (PDI) | Number of extrusion passes, lipid hydration efficiency.[7] | Low PDI (< 0.2) indicates a narrow size distribution. |

| Zeta Potential | Lipid headgroup charges, surface modifications (PEG, ligands).[16] | Slightly negative charge often preferred for stability and reduced aggregation. |

| Conjugation Efficiency | pH, maleimide:thiol ratio, reaction time, ligand purity.[14] | High efficiency (>80%) ensures a well-functionalized final product.[14] |

Important Considerations

-

Stability of Maleimide: The maleimide group can hydrolyze, especially at pH > 7.5.[13] It is crucial to control the pH during formulation and conjugation. Studies have shown that the method of preparation (pre-insertion vs. post-insertion of the DSPE-PEG-Maleimide) can significantly impact the final activity of the maleimide groups, with post-insertion methods often showing higher remaining activity.[19][20]

-

Thiol Availability: Ensure the ligand's thiol group is free and accessible. The use of fresh reducing agents and degassed buffers is recommended to prevent oxidation.[1]

-

Characterization: Always characterize the final product. This includes measuring particle size and zeta potential using Dynamic Light Scattering (DLS), assessing conjugation efficiency (e.g., via HPLC or protein assays), and confirming morphology with techniques like Transmission Electron Microscopy (TEM).

References

- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. encapsula.com [encapsula.com]

- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]

- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 7. liposomes.ca [liposomes.ca]

- 8. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 11. sterlitech.com [sterlitech.com]

- 12. ijrti.org [ijrti.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. researchgate.net [researchgate.net]

- 15. encapsula.com [encapsula.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for DSPE-PEG-Maleimide in Targeted Cancer Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) in the development of targeted drug delivery systems for cancer therapy. This document outlines the core principles of nanoparticle formulation, surface functionalization with targeting ligands, and methods for in vitro and in vivo evaluation.

Introduction to DSPE-PEG-Maleimide